Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

COX-2 inhibition medicinal chemistry pharmacophore

Regioisomeric control is critical in SAR-driven COX-2 programs-the 6-methylsulfonyl analog (CAS 170492-47-4) differs in melting point and binding interactions, precluding simple substitution. This 5-substituted regioisomer provides the validated pharmacophore at ≥98% purity, eliminating impurity-driven assay artifacts. • Enables potent COX-2 inhibitors (IC50 43 nM, SI >2331 over COX-1) • C2 methyl ester handle for streamlined derivatization to carboxylic acids, amides, and acyl sulfonamide bioisosteres • Room-temperature storage; ambient shipping

Molecular Formula C11H11NO4S
Molecular Weight 253.28 g/mol
CAS No. 205873-28-5
Cat. No. B1581643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
CAS205873-28-5
Molecular FormulaC11H11NO4S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C
InChIInChI=1S/C11H11NO4S/c1-16-11(13)10-6-7-5-8(17(2,14)15)3-4-9(7)12-10/h3-6,12H,1-2H3
InChIKeyNVOKZHQKGPZQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS 205873-28-5): Procurement and Differentiation Guide for Medicinal Chemistry


Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS 205873-28-5) is an indole-2-carboxylate derivative characterized by a methylsulfonyl substituent at the C5 position of the indole ring and a methyl ester at C2, with molecular formula C11H11NO4S and molecular weight 253.27 g/mol [1]. This compound is supplied as a research chemical with typical purity specifications ranging from 95% to ≥98% across vendors . The 5-methylsulfonylindole scaffold is a validated pharmacophoric motif in medicinal chemistry, with structure-activity relationship (SAR) studies demonstrating that this specific substitution pattern is essential for the development of potent and selective cyclooxygenase-2 (COX-2) inhibitors [2]. The compound serves as a key synthetic intermediate for constructing COX-2 inhibitor series and other 5-methylsulfonylindole-based bioactive molecules .

Why Generic 5-Substituted Indole-2-carboxylates Cannot Replace Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate


Indole-2-carboxylate derivatives with alternative C5 substituents (e.g., methoxy, hydrogen, halogen) or with sulfonyl groups at different positions (e.g., C6-methylsulfonyl) exhibit fundamentally different physicochemical properties and biological activities that preclude simple substitution in SAR-driven medicinal chemistry programs. The methylsulfonyl group at the C5 position confers distinct electronic properties and binding interactions that are not replicated by other substituents, as evidenced by comparative SAR studies showing that COX-2 inhibitory potency and selectivity are critically dependent on the 5-methylsulfonylindole scaffold [1]. Furthermore, regioisomers such as methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate differ in melting point and crystallinity, affecting synthetic handling and purification workflows . The methyl ester at C2 provides a key synthetic handle for further derivatization to carboxylic acids, amides, or acyl sulfonamides, enabling access to distinct chemical space that cannot be reached using C5-unsubstituted or alternatively substituted analogs [2].

Quantitative Differentiation Evidence for Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS 205873-28-5)


5-Methylsulfonyl Substitution as an Essential Pharmacophore: COX-2 Inhibitor Potency Data

SAR studies demonstrate that the 5-methylsulfonylindole-2-carboxylate scaffold is critical for achieving potent COX-2 inhibition. Compounds derived from this scaffold achieve IC50 values as low as 43 nM against COX-2, with selectivity indexes exceeding 2331 for COX-2 over COX-1 [1]. In contrast, indole-2-carboxylate derivatives lacking the 5-methylsulfonyl group or bearing alternative C5 substituents (e.g., methoxy) show substantially weaker COX-2 inhibition or require different substitution patterns to achieve comparable activity [1]. The methylsulfonyl group engages in specific interactions within the COX-2 binding site that cannot be recapitulated by hydrogen, halogen, or methoxy substituents.

COX-2 inhibition medicinal chemistry pharmacophore SAR

Regioisomeric Differentiation: 5-Methylsulfonyl vs. 6-Methylsulfonyl Indole-2-carboxylate

The regioisomeric position of the methylsulfonyl group on the indole ring significantly impacts physicochemical properties. Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS 205873-28-5) exhibits distinct solid-state properties compared to its 6-substituted regioisomer. While specific melting point data for the 5-substituted compound are not uniformly reported across vendors, the 6-(methylsulfonyl)-1H-indole analog has a reported melting point of 151°C , indicating substantial differences in crystal packing and thermal behavior between regioisomers. This regioisomeric distinction affects solubility, chromatographic retention times, and crystallization behavior during synthetic workflows.

synthetic chemistry physicochemical properties regioisomers crystallinity

C2 Methyl Ester as a Strategic Synthetic Handle: Derivatization to Bioactive Acyl Sulfonamides

The C2 methyl ester functionality in methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate provides a versatile synthetic handle for conversion to carboxylic acids, amides, and acyl sulfonamides. SAR development in HCV NS5B polymerase inhibitors demonstrated that converting an indole C2 carboxylic acid to an acyl sulfonamide isostere improved replicon activity by >100-fold (from EC50 = 4.8 μM to EC50 = 0.011 μM) [1]. The 5-methylsulfonylindole-2-carboxylate methyl ester serves as the direct precursor to these optimized acyl sulfonamide analogs, enabling access to potent antiviral chemical space that cannot be reached from C2-unsubstituted or C2-carboxylic acid starting materials without additional synthetic steps [1].

synthetic intermediate prodrug design carboxylic acid bioisostere HCV NS5B

Vendor Purity Specifications: 98% (Aladdin) vs. 95% (AKSci) Grade Options

Commercial suppliers offer methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate at different purity specifications that affect suitability for specific research applications. Aladdin Scientific supplies the compound at ≥98% purity with storage at room temperature , while AKSci offers a 95% minimum purity grade requiring long-term storage in a cool, dry place . The ≥98% grade provides higher assurance of identity and purity for sensitive biological assays and SAR studies where trace impurities could confound results, whereas the 95% grade may be sufficient for intermediate-scale synthetic transformations where subsequent purification is planned.

chemical procurement purity specification quality control research grade

Storage Condition Requirements: 0-8°C Cold Storage vs. Room Temperature Stability

Vendor specifications indicate differential storage requirements that may impact procurement decisions and laboratory inventory management. ChemImpex recommends storage at 0-8°C for methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate , suggesting potential sensitivity to thermal degradation or hydrolysis under ambient conditions. In contrast, Aladdin Scientific specifies storage at room temperature for their ≥98% purity grade , implying the compound may be stable under ambient conditions depending on formulation or packaging. This discrepancy may reflect differences in purity grade, salt form, or vendor-specific stability data rather than intrinsic compound instability.

chemical stability storage conditions shelf life inventory management

Evidence-Based Research and Industrial Application Scenarios for Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate


Synthesis of Potent and Selective COX-2 Inhibitors via 5-Methylsulfonylindole Scaffold

This compound is the optimal starting material for constructing 5-methylsulfonyl-1-phenyl-1H-indole-2-carboxylic acid derivatives with potent COX-2 inhibitory activity (IC50 values as low as 43 nM) and high selectivity indices (>2331 for COX-2 over COX-1) [1]. Alternative C5-substituted indole-2-carboxylates (e.g., 5-methoxy or 5-hydrogen analogs) do not provide the requisite pharmacophoric interactions within the COX-2 binding site to achieve comparable potency and selectivity [1]. The methyl ester functionality enables facile conversion to the carboxylic acid or amide derivatives that constitute the active pharmacophore in this validated inhibitor series [1].

Synthetic Precursor for HCV NS5B Polymerase Acyl Sulfonamide Inhibitors

The C2 methyl ester of methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate provides a strategic entry point for synthesizing acyl sulfonamide derivatives that exhibit >100-fold improvement in cellular replicon activity compared to the parent carboxylic acid leads (EC50 improvement from 4.8 μM to 0.011 μM) [2]. The 5-methylsulfonylindole core is a validated scaffold for palm site inhibition of HCV NS5B polymerase (IC50 = 0.039-0.053 μM range for optimized derivatives) [2]. Starting from this methyl ester rather than the free carboxylic acid streamlines the synthetic route to acyl sulfonamide bioisosteres, reducing step count and improving overall yield [2].

High-Purity Medicinal Chemistry SAR Campaigns Requiring ≥98% Purity Grade

For structure-activity relationship studies where trace impurities could confound biological assay interpretation, the ≥98% purity grade (available from Aladdin Scientific with room-temperature storage) is recommended . This higher purity specification minimizes the risk of off-target effects or false-positive/negative results arising from impurity-driven activity, which is particularly critical for enzymatic inhibition assays (e.g., COX-2, NS5B polymerase) where the compound serves as either a direct test article or a synthetic precursor to inhibitor libraries [1][2].

Regioisomerically Defined Indole Building Block for Parallel Synthesis Libraries

In parallel synthesis campaigns targeting indole-based chemical libraries, precise regioisomeric control is essential. Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS 205873-28-5) is the defined 5-substituted regioisomer, distinct from the 6-methylsulfonyl analog (CAS 170492-47-4) which exhibits different physicochemical properties including melting point (151°C) . Procurement of the correct regioisomer ensures consistent reaction outcomes in C3-functionalization, N1-alkylation, and C2-derivatization sequences, as the electronic and steric effects of the methylsulfonyl group differ substantially between the 5- and 6-positions on the indole ring .

Technical Documentation Hub

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